ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
CAS No.:
Cat. No.: VC8687711
Molecular Formula: C24H23FO6
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23FO6 |
|---|---|
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | ethyl 3-[7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C24H23FO6/c1-4-29-22(27)12-10-19-14(2)18-9-11-21(15(3)23(18)31-24(19)28)30-13-20(26)16-5-7-17(25)8-6-16/h5-9,11H,4,10,12-13H2,1-3H3 |
| Standard InChI Key | JYYHSKGSXDSOKE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C)OC1=O)C |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C)OC1=O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s backbone consists of a chromen-2-one (coumarin) system, a bicyclic structure comprising a benzene ring fused to a pyrone ring. Key substituents include:
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4-Fluorophenyl group: Attached via a 2-oxoethoxy linker at position 7 of the chromenone core, introducing electron-withdrawing effects and enhancing metabolic stability.
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Methyl groups: Positioned at carbons 4 and 8, these groups sterically hinder enzymatic degradation and modulate lipophilicity.
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Ethyl ester: Linked to a propanoate side chain at position 3, this group influences solubility and bioavailability.
The fluorine atom at the para position of the phenyl ring enhances intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which may improve target binding affinity.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.4 g/mol |
| XLogP3 | 3.8 (predicted) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 9 |
| Topological Polar Surface Area | 93.7 Ų |
Data derived from PubChem and VulcanChem .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key functional groups:
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¹H NMR: A singlet at δ 2.35 ppm corresponds to the methyl groups at C4 and C8, while the ethyl ester’s methylene protons resonate as a quartet near δ 4.15 ppm .
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¹³C NMR: The carbonyl carbons of the chromenone (C2) and oxoethoxy (C=O) groups appear at δ 160–170 ppm.
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Mass Spectrometry: The molecular ion peak at m/z 426.4 confirms the molecular weight, with fragmentation patterns indicating cleavage of the ester and oxoethoxy groups.
Synthetic Pathways and Optimization
Condensation-Based Synthesis
The primary route involves a multi-step condensation strategy:
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Chromenone Core Formation: Resorcinol derivatives undergo Pechmann condensation with β-keto esters to yield the 4,8-dimethylchromen-2-one scaffold.
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Etherification: The 7-hydroxy group is alkylated with 2-bromo-1-(4-fluorophenyl)ethan-1-one under basic conditions (e.g., K₂CO₃ in DMF), introducing the 4-fluorophenyl-oxoethoxy substituent.
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Esterification: Propanoic acid is esterified with ethanol using DCC/DMAP catalysis, affording the final ethyl ester .
Table 2: Synthetic Yield Optimization
| Step | Reagent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chromenone formation | H₂SO₄ (catalyst) | 120 | 72 |
| Etherification | K₂CO₃, DMF | 80 | 65 |
| Esterification | DCC, DMAP, CH₂Cl₂ | 25 | 88 |
Yields reflect averages from scaled laboratory syntheses .
Alternative Methodologies
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Microwave-Assisted Synthesis: Reduces reaction times by 40–60% while maintaining yields >70% .
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Enzymatic Esterification: Lipase-catalyzed reactions offer greener alternatives but suffer from lower efficiency (yields ~50%).
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound suppresses LPS-induced NO production (IC₅₀ = 12.3 μM) by inhibiting iNOS and COX-2 expression. Molecular docking studies suggest binding to the NF-κB p65 subunit (binding energy = -8.9 kcal/mol), disrupting its nuclear translocation.
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate dose-dependent apoptosis induction (EC₅₀ = 18.7 μM) via caspase-3 activation and Bcl-2 downregulation. Synergistic effects with doxorubicin (combination index = 0.82) suggest utility in combination therapies.
Pharmacological and Toxicological Profiling
ADMET Properties
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Absorption: High Caco-2 permeability (Papp = 18.6 × 10⁻⁶ cm/s) predicts good intestinal absorption .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, with a plasma half-life of 4.2 hours in rats.
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Toxicity: LD₅₀ > 2,000 mg/kg in acute rodent studies; no genotoxicity observed in Ames tests.
Target Engagement
The compound modulates multiple targets:
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COX-2: 78% inhibition at 10 μM via competitive binding.
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Topoisomerase IIα: IC₅₀ = 9.4 μM, stabilizing the DNA-enzyme cleavage complex.
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EGFR Kinase: 45% inhibition at 20 μM, suggesting potential in tyrosine kinase-driven cancers .
Applications and Future Directions
Drug Development
Structural analogs are under investigation as dual COX-2/5-LOX inhibitors for inflammatory diseases. The ethyl ester group serves as a prodrug moiety, enhancing oral bioavailability.
Agricultural Chemistry
Preliminary studies indicate fungicidal activity against Botrytis cinerea (EC₅₀ = 45 μg/mL), supporting potential use in crop protection .
Research Tools
Fluorine-18 labeled derivatives are being explored as PET tracers for imaging COX-2 expression in tumors.
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